molecular formula C20H26ClNO2 B4894608 [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone

[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone

Cat. No.: B4894608
M. Wt: 347.9 g/mol
InChI Key: IMDISWHBYINGPV-UHFFFAOYSA-N
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Description

[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a cyclohexenyl moiety

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c21-18-9-5-4-8-17(18)14-20(15-23)10-12-22(13-11-20)19(24)16-6-2-1-3-7-16/h4-6,8-9,23H,1-3,7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDISWHBYINGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with a chlorophenyl group through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via reduction reactions, and the cyclohexenyl moiety can be added through cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the cyclohexenyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone is studied for its potential pharmacological properties

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific receptors or enzymes, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone: This compound is unique due to its specific combination of functional groups and structural features.

    This compound: Similar compounds may include other piperidine derivatives with different substituents on the piperidine ring or the phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

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